N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, often referred to as “Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:
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Core Structure: : The compound contains an oxadiazole ring (1,2,4-oxadiazole), which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the dimethylaminoethyl group and the 4-nitro-1H-pyrazol-1-ylmethyl substituent adds further complexity.
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Biological Relevance: : Although not naturally occurring, Compound X serves as a valuable synthetic intermediate and has applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but I’ll highlight a common one:
Condensation Reaction: Starting from 2-amino-1H-pyrazole, the dimethylaminoethyl group is introduced via a condensation reaction with chloroacetyl chloride. This intermediate then undergoes cyclization with cyanogen bromide to form the oxadiazole ring.
Industrial Production:: Industrial-scale production typically involves efficient and scalable synthetic methods. specific details regarding large-scale synthesis are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:: Compound X exhibits diverse reactivity due to its functional groups. Some notable reactions include:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the pyrazole ring.
Oxidation: Oxidation of the dimethylaminoethyl group.
Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure and diverse reactivity.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The precise mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While Compound X is unique, similar compounds include:
Other Oxadiazoles: Explore related oxadiazole derivatives.
Pyrazole-Based Compounds: Compare with other pyrazole-containing molecules.
Properties
Molecular Formula |
C11H15N7O4 |
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Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H15N7O4/c1-16(2)4-3-12-10(19)11-14-9(15-22-11)7-17-6-8(5-13-17)18(20)21/h5-6H,3-4,7H2,1-2H3,(H,12,19) |
InChI Key |
JCWZRXADRYIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC(=NO1)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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